![molecular formula C67H42N4 B15218111 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and heterocyclic components, making it a subject of interest in materials science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as carbazole derivatives and phenanthroimidazole precursors. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling. The reaction conditions usually involve an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings.
化学反应分析
Types of Reactions
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrogenated aromatic compounds. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
科学研究应用
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole has several scientific research applications, including:
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties and stability.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its interaction with biological macromolecules.
Industry: The compound’s stability and electronic properties make it a candidate for use in electronic devices and sensors.
作用机制
The mechanism of action of 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for applications in electronic devices. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and stability.
相似化合物的比较
Similar Compounds
9H-Carbazole Derivatives: Compounds like 3,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-9H-carbazole share structural similarities and are studied for similar applications.
Phenanthroimidazole Derivatives: These compounds have similar core structures and are used in materials science and organic electronics.
Uniqueness
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole stands out due to its combination of multiple aromatic rings and heterocyclic components, which confer unique electronic and photophysical properties. This makes it particularly valuable for applications in OLEDs and other electronic devices.
属性
分子式 |
C67H42N4 |
|---|---|
分子量 |
903.1 g/mol |
IUPAC 名称 |
6,9-bis(4-carbazol-9-ylphenyl)-2-naphthalen-2-yl-3-phenylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C67H42N4/c1-2-16-50(17-3-1)71-66-58-39-33-48(45-30-36-52(37-31-45)70-63-24-12-8-20-55(63)56-21-9-13-25-64(56)70)42-60(58)59-41-47(32-38-57(59)65(66)68-67(71)49-27-26-43-14-4-5-15-46(43)40-49)44-28-34-51(35-29-44)69-61-22-10-6-18-53(61)54-19-7-11-23-62(54)69/h1-42H |
InChI 键 |
XYUNPWYNKCZNPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C(C=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C3C=CC(=C9)C1=CC=C(C=C1)N1C3=CC=CC=C3C3=CC=CC=C31)N=C2C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
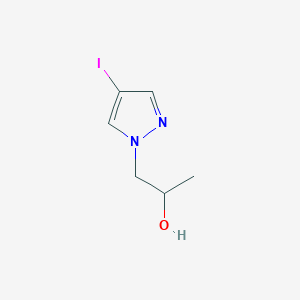
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
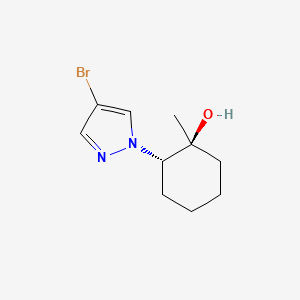
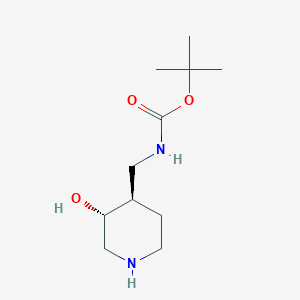
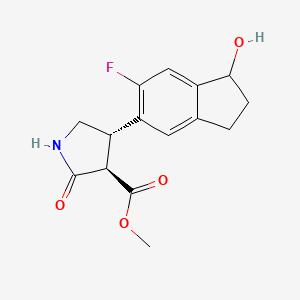
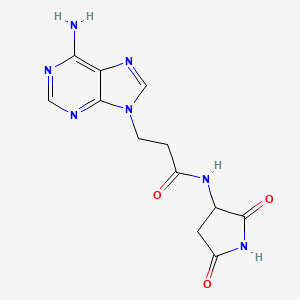
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
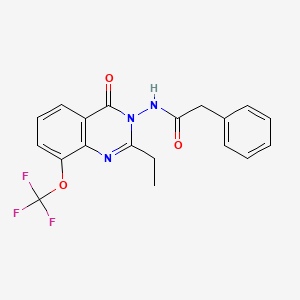

![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
